6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C16H24O2. It is characterized by its off-white solid appearance and is sensitive to air and moisture
Preparation Methods
The synthesis of 6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene typically involves the reaction of 2,5-dichloro-2,5-dimethylhexane with aluminum chloride in dry benzene, followed by refluxing for 16 hours . The reaction is then quenched with hydrochloric acid and the product is extracted using hexanes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets, leading to various biochemical pathways. The exact pathways and targets are still under investigation, but it is known to affect cellular processes through its chemical reactivity .
Comparison with Similar Compounds
Similar compounds include:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares structural similarities but differs in its biological activity and applications.
6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: This brominated derivative exhibits different reactivity and uses.
The uniqueness of 6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene lies in its specific structural features and the resulting chemical properties that make it valuable for diverse applications.
Biological Activity
6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS Number: 22825-00-9) is a polycyclic aromatic compound that has garnered interest for its potential biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of 248.36 g/mol. Key physical properties include:
- Density : 0.951 g/cm³
- Boiling Point : 326.2°C at 760 mmHg
- Flash Point : 113.5°C
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₄O₂ |
Molecular Weight | 248.36 g/mol |
Density | 0.951 g/cm³ |
Boiling Point | 326.2°C |
Flash Point | 113.5°C |
Cytotoxicity and Anticancer Properties
Research has explored the cytotoxic effects of derivatives of this compound in cancer cell lines. In a study focusing on multidrug resistance in cancer therapy, several synthesized derivatives exhibited significant cytotoxicity against the K562 cell line. Notably:
- Compounds identified as having IC50 values comparable to verapamil included derivatives with values of 0.66 μM , 0.65 μM , and 0.96 μM , indicating their potential as effective agents in overcoming drug resistance in cancer treatment .
The mechanism through which these compounds exert their effects may involve interaction with cellular pathways related to drug resistance. The derivatives were evaluated for their ability to reverse multidrug resistance mechanisms in vitro by using the K562/A02 cell line .
Study on Synthesis and Evaluation
A significant study published in Organic Letters outlined the synthesis of various derivatives linked to the tetrahydroisoquinoline system that incorporates the dimethoxy-substituted naphthalene moiety. This research highlighted the importance of structural modifications in enhancing biological activity and provided insights into the pharmacological potential of these compounds .
Additional Evaluations
Further evaluations have indicated that these compounds may serve as redox shuttles in electrochemical applications due to their structural stability and redox properties . Their ability to participate in redox reactions could be harnessed for developing new therapeutic strategies or diagnostic tools.
Properties
IUPAC Name |
6,7-dimethoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-15(2)7-8-16(3,4)12-10-14(18-6)13(17-5)9-11(12)15/h9-10H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLDTYXVLXUVSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=CC(=C(C=C21)OC)OC)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280555 | |
Record name | 6,7-dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22825-00-9 | |
Record name | NSC17418 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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